7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, cyclo-condensation, and specific functional group transformations. For instance, compounds with similar structures have been synthesized through reactions involving key precursors such as (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one and various hydrazine derivatives to form complex heterocyclic systems (S. Naveen et al., 2018). These processes often employ specific solvents, catalysts, and conditions tailored to optimize yields and product purity.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques including NMR, mass spectral analysis, and X-ray diffraction studies. The detailed structure often reveals the presence of multiple rings, including pyrazole and benzoxazepine moieties, and various functional groups that contribute to the compound's reactivity and properties. The spatial arrangement of atoms and the presence of chiral centers can significantly influence the compound's interaction with biological molecules and other chemicals (S. Naveen et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to the specified chemical structure have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been prepared and assessed for their potential as antimicrobial and anti-inflammatory agents (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015). These studies indicate a keen interest in exploring the therapeutic potentials of such compounds.
Molecular Docking and Anticancer Activity
Additionally, molecular docking studies and anticancer activities of newly synthesized heterocyclic compounds have been investigated, demonstrating their potential utility in designing drugs with specific targets (Katariya, K. D., Vennapu, D. R., & Shah, S. R., 2021). These studies provide insights into how modifications in the chemical structure can influence biological activity and receptor affinity.
Electroluminescent Properties
Research into the electroluminescent properties of organic compounds, including derivatives of benzoxazepines, highlights their application in the development of organic light-emitting diode (OLED) displays (Shi Juan-ling, 2006). This demonstrates the compound's relevance beyond pharmaceutical applications, extending into materials science and engineering.
properties
IUPAC Name |
1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-pyrazol-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14(25-7-3-6-23-25)21(27)24-8-9-28-20-17(13-24)10-16(12-19(20)26)15-4-2-5-18(22)11-15/h2-7,10-12,14,26H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVYZXNVQVMHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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